molecular formula C17H19N3O2 B12235931 1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12235931
M. Wt: 297.35 g/mol
InChI Key: WCCNWCMCFQRREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound featuring a pyrrolidine ring, a phenylpyridazinyl moiety, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the phenylpyridazinyl group through nucleophilic substitution reactions. The final step often involves the attachment of the ethanone group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one stands out due to its unique combination of a pyrrolidine ring and a phenylpyridazinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

1-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H19N3O2/c1-13(21)20-10-9-14(11-20)12-22-17-8-7-16(18-19-17)15-5-3-2-4-6-15/h2-8,14H,9-12H2,1H3

InChI Key

WCCNWCMCFQRREY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.